molecular formula C12H11F3O4 B7994370 5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid CAS No. 1443340-28-0

5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid

Cat. No.: B7994370
CAS No.: 1443340-28-0
M. Wt: 276.21 g/mol
InChI Key: JUGQXABMVBSUPQ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The valeric acid moiety may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)benzene-1,2-diamine

Uniqueness

5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid is unique due to the combination of the trifluoromethoxy group and the valeric acid moiety. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-oxo-5-[3-(trifluoromethoxy)phenyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c13-12(14,15)19-9-4-1-3-8(7-9)10(16)5-2-6-11(17)18/h1,3-4,7H,2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQXABMVBSUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228872
Record name Benzenepentanoic acid, δ-oxo-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443340-28-0
Record name Benzenepentanoic acid, δ-oxo-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443340-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, δ-oxo-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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